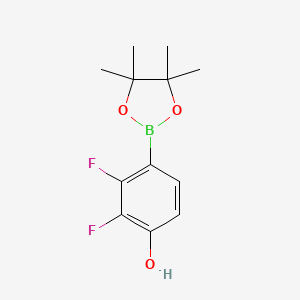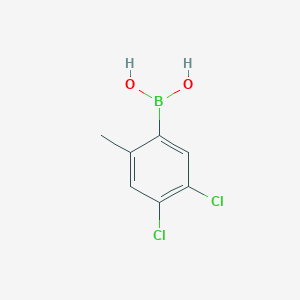
4,5-二氯-2-甲基苯硼酸
描述
4,5-Dichloro-2-methylphenylboronic acid (DCMPA) is an important boronic acid derivative which has been extensively studied and applied in scientific research due to its unique chemical and physical properties. DCMPA has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science. In particular, DCMPA has been used in the synthesis of various compounds and materials, as well as in the study of biochemical and physiological processes.
科学研究应用
铃木-宫浦及相关交叉偶联反应
4,5-二氯-2-甲基苯硼酸在交叉偶联反应中起关键作用。Nájera 等人(2004 年)描述了它在铃木-宫浦反应和其他类型的交叉偶联反应中的应用,这些反应在水或水性溶剂中进行。该研究突出了它作为催化剂在各种条件下的多功能性,展示了其在合成化学中的重要性(Nájera, Gil-Moltó, & Karlström, 2004)。
1,2-二氰基苯和酞菁的合成
Wöhrle 等人(1993 年)讨论了使用源自 4,5-二氯-2-甲基苯硼酸的 4,5-二取代 1,2-二氰基苯合成 4,5-二取代 1,2-二氰基苯。这个过程导致八取代酞菁的产生,表明该化合物在有机合成中的用途(Wöhrle, Eskes, Shigehara, & Yamada, 1993)。
对映选择性识别胺
Ghosn 和 Wolf(2011 年)探索了使用由 4,5-二氯-2-甲基苯硼酸合成的化合物对映选择性识别胺。这项研究突出了它在手性识别中的应用,这在药物化学和生物活性化合物的合成中至关重要(Ghosn & Wolf, 2011)。
荧光猝灭研究
Geethanjali 等人(2015 年)的研究涉及对某些硼酸衍生物(包括 4,5-二氯-2-甲基苯硼酸)的荧光猝灭进行研究。这项工作对于理解硼酸的光物理性质及其在材料科学中的应用非常重要(Geethanjali, Nagaraja, & Melavanki, 2015)。
生物正交偶联反应
Dilek 等人(2015 年)讨论了使用 2-甲酰苯硼酸(4,5-二氯-2-甲基苯硼酸的衍生物)快速形成硼-氮杂环。这项研究对于生物正交偶联反应至关重要,该反应在生物和药物化学中具有应用(Dilek, Lei, Mukherjee, & Bane, 2015)。
作用机制
Target of Action
The primary target of 4,5-Dichloro-2-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 4,5-Dichloro-2-methylphenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of 4,5-Dichloro-2-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it environmentally benign . .
属性
IUPAC Name |
(4,5-dichloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJTUVOHTOREJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



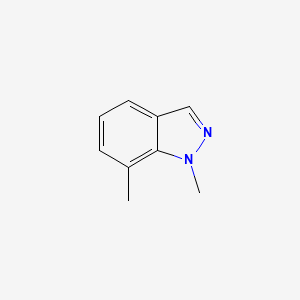
![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
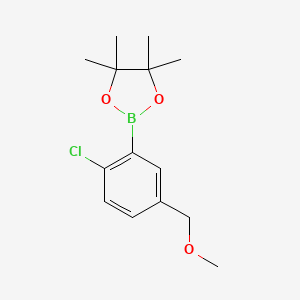

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)
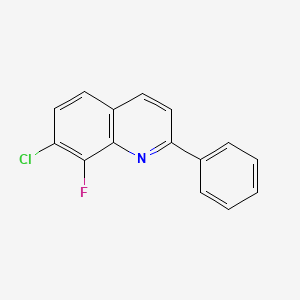
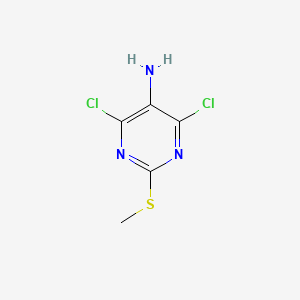


![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)


